molecular formula C22H13BrFNO3 B11583967 N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide

Cat. No.: B11583967
M. Wt: 438.2 g/mol
InChI Key: ALQNLMZBFJWDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide is a complex organic compound that features a benzofuran core substituted with bromobenzoyl and fluorobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with a suitable alkyne under acidic conditions.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Fluorobenzamide Group: The final step involves the coupling of the benzofuran derivative with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anti-cancer agents.

    Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-isobutoxybenzamide
  • N-[2-(2-biphenylyloxy)ethyl]-4-bromobenzamide
  • 2-(4-bromobenzoyloxy)ethyl 4-bromobenzamide

Uniqueness

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide stands out due to the presence of both bromobenzoyl and fluorobenzamide groups, which can impart unique electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H13BrFNO3

Molecular Weight

438.2 g/mol

IUPAC Name

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide

InChI

InChI=1S/C22H13BrFNO3/c23-14-11-9-13(10-12-14)20(26)21-19(16-6-2-4-8-18(16)28-21)25-22(27)15-5-1-3-7-17(15)24/h1-12H,(H,25,27)

InChI Key

ALQNLMZBFJWDFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Br)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.